CDKI-IN-1

Description

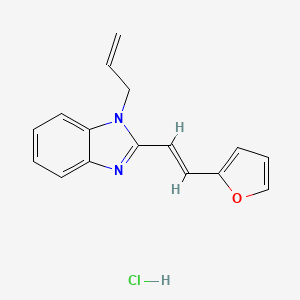

The exact mass of the compound 1-allyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole hydrochloride is 286.0872908 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E)-2-(furan-2-yl)ethenyl]-1-prop-2-enylbenzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O.ClH/c1-2-11-18-15-8-4-3-7-14(15)17-16(18)10-9-13-6-5-12-19-13;/h2-10,12H,1,11H2;1H/b10-9+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZDYRQVEUNNSM-RRABGKBLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C=CC3=CC=CO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of a representative Cyclin-Dependent Kinase (CDK) inhibitor, herein referred to as CDKI-IN-1. This document outlines its molecular target, the associated signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][3] this compound is a potent and selective ATP-competitive inhibitor of CDK1, a key regulator of the G2/M phase transition and mitosis.[1][4] By binding to the ATP-binding pocket of CDK1, this compound prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and inhibition of tumor cell proliferation.[2]

The activation of CDK1 requires binding to its regulatory subunit, Cyclin B.[1] The CDK1/Cyclin B complex then phosphorylates a multitude of substrates essential for mitotic entry and progression.[5] this compound stabilizes the inactive conformation of CDK1, preventing the conformational changes required for kinase activity, even in the presence of Cyclin B.[6]

Signaling Pathway

The primary signaling pathway affected by this compound is the cell cycle regulation pathway, specifically the transition from the G2 to the M phase.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase inhibitors (CDKIs) and the DNA damage response: The link between signaling pathways and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

CDKI-IN-1: A Technical Guide to its Cyclin-Dependent Kinase Target Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target profile of the novel Cyclin-Dependent Kinase (CDK) inhibitor, CDKI-IN-1. This document details its inhibitory potency against a panel of kinases, outlines the methodologies for key experimental assays, and visualizes the relevant signaling pathways and experimental workflows.

Target Selectivity Profile of this compound

This compound has been profiled against a comprehensive panel of CDK-cyclin complexes and other related kinases to determine its potency and selectivity. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases

| Kinase Target | IC50 (nM) |

| CDK1/Cyclin B | 850 |

| CDK2/Cyclin A | 15 |

| CDK2/Cyclin E | 25 |

| CDK3/Cyclin E | >10,000 |

| CDK4/Cyclin D1 | 5 |

| CDK5/p25 | 2,500 |

| CDK6/Cyclin D3 | 8 |

| CDK7/Cyclin H | >10,000 |

| CDK9/Cyclin T1 | 1,200 |

Data presented are representative of in vitro biochemical assays.

Table 2: Off-Target Kinase Profiling of this compound

| Kinase Target | IC50 (nM) |

| GSK3β | >10,000 |

| ROCK1 | 8,500 |

| PIM1 | >10,000 |

| ERK1 | >10,000 |

| AKT1 | >10,000 |

Data presented are representative of in vitro biochemical assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the highly conserved ATP-binding pocket of specific CDK enzymes.[1] By occupying this site, it prevents the binding of ATP, thereby inhibiting the phosphorylation of downstream substrates crucial for cell cycle progression.[1] The primary mechanism of action involves the induction of G1 cell cycle arrest by potently inhibiting CDK4/6, which in turn prevents the phosphorylation of the Retinoblastoma (Rb) protein.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[3]

Signaling Pathway

The regulation of the cell cycle is a complex process orchestrated by the sequential activation and deactivation of CDKs.[4] Dysregulation of this process is a hallmark of cancer.[5] this compound primarily targets the CDK4/6-Cyclin D-Rb-E2F pathway, a critical checkpoint for cell cycle entry.

References

- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data [mdpi.com]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the CDK1 Inhibitor RO-3306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RO-3306, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the cell cycle for diseases such as cancer.

Chemical Structure and Physicochemical Properties

RO-3306 is a synthetic, cell-permeable small molecule belonging to the quinolinyl thiazolinone class of compounds.[1][2] It acts as an ATP-competitive inhibitor of CDK1.[1][3]

| Property | Data | Reference(s) |

| IUPAC Name | 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone | [4] |

| Synonyms | RO3306, RO 3306 | [4] |

| CAS Number | 872573-93-8 | [5][6] |

| Chemical Formula | C₁₈H₁₃N₃OS₂ | [4][6] |

| Molecular Weight | 351.45 g/mol | [2][7][8] |

| SMILES String | O=C1N=C(NCC2=CC=CS2)S/C1=C/C3=CC=C4N=CC=CC4=C3 | [4][5] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO (≥4.39 mg/mL); Insoluble in water and ethanol (B145695). | [7][9] |

Biochemical Properties and Cellular Activity

RO-3306 is a highly selective inhibitor of CDK1, demonstrating significantly lower activity against other cyclin-dependent kinases and a broader panel of human kinases.[1][7] Its primary mechanism of action is the induction of a reversible G2/M phase cell cycle arrest.[1][10] Prolonged exposure to RO-3306 has been shown to induce apoptosis in various cancer cell lines.[1][11][12]

Kinase Inhibitory Activity

| Target Kinase | Kᵢ (nM) | Reference(s) |

| CDK1/cyclin B1 | 35 | [1][5][7] |

| CDK1/cyclin A | 110 | [1][5][7] |

| CDK2/cyclin E | 340 | [1][5][7] |

| PKCδ | 318 | [5][7] |

| SGK | 497 | [5][7] |

| ERK | 1980 | [5][7] |

| CDK4/cyclin D | >2000 | [7][10] |

Cellular Antiproliferative Activity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HCT-116 | Colorectal Carcinoma | 1.14 | [5] |

| SW480 | Colorectal Adenocarcinoma | 2.2 | [5] |

| RKO | Colon Carcinoma | 2 | [5] |

| SJSA-1 | Osteosarcoma | 4.55 | [5] |

| SKOV3 | Ovarian Cancer | 16.92 | [13] |

| HEY | Ovarian Cancer | 10.15 | |

| PA-1 | Ovarian Cancer | 7.24 | |

| OVCAR5 | Ovarian Cancer | 8.74 | |

| IGROV1 | Ovarian Cancer | 13.89 | [14] |

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes the measurement of CDK1/cyclin B1 kinase activity in the presence of RO-3306 using an HTRF assay format.[7][9][10]

Materials:

-

Recombinant human CDK1/cyclin B1 complex

-

pRB (retinoblastoma protein) substrate

-

ATP

-

RO-3306

-

Kinase assay buffer (25 mM HEPES, 10 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT)

-

Anti-phospho-pRB (Ser-780) antibody

-

LANCE Eu-W1024-labeled anti-rabbit IgG

-

Allophycocyanin-conjugated anti-His-6 antibody

-

96-well microplates

-

Plate reader capable of HTRF detection (excitation at 340 nm, emission at 615 nm and 665 nm)

Procedure:

-

Prepare serial dilutions of RO-3306 in the kinase assay buffer.

-

In a 96-well plate, add the diluted RO-3306 or vehicle control (DMSO).

-

Add the CDK1/cyclin B1 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the pRB substrate and ATP.

-

Incubate the plate at 37°C for 30 minutes with constant agitation.

-

Stop the reaction by adding a solution containing the anti-phospho-pRB antibody.

-

Incubate for 30 minutes with shaking.

-

Add the LANCE Eu-W1024-labeled anti-rabbit IgG and Allophycocyanin-conjugated anti-His-6 antibody mixture.

-

Incubate for 1 hour.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the percent inhibition for each RO-3306 concentration and determine the IC₅₀ value.

Cell Proliferation Assay (MTT)

This protocol outlines the use of an MTT assay to determine the effect of RO-3306 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

RO-3306

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of RO-3306 or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate the percent viability for each concentration and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with RO-3306 using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

RO-3306

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with RO-3306 or vehicle control for the desired time (e.g., 24 hours).

-

Harvest cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

G2/M Cell Cycle Checkpoint Inhibition

CDK1, in complex with cyclin B, is the master regulator of the G2 to M phase transition in the cell cycle. The activation of the CDK1/cyclin B complex is a critical step for entry into mitosis. RO-3306, by competitively binding to the ATP-binding pocket of CDK1, prevents the phosphorylation of key substrates required for mitotic entry. This leads to an accumulation of cells at the G2/M boundary.

Interaction with the p53 Signaling Pathway

Studies have shown that the cellular response to RO-3306 can be modulated by the status of the tumor suppressor protein p53.[11] In p53 wild-type cells, inhibition of CDK1 by RO-3306 can lead to the activation of the p53 pathway, resulting in increased expression of p21 and enhanced apoptosis.[5][11] RO-3306 has been shown to enhance p53-mediated Bax activation, a key step in the intrinsic apoptotic pathway.[5] In some contexts, RO-3306 can also block the p53-mediated induction of MDM2 and p21.[5] This complex interplay suggests that the efficacy of RO-3306 may be dependent on the genetic background of the cancer cells, particularly their p53 status.

Conclusion

RO-3306 is a valuable research tool for studying the roles of CDK1 in cell cycle regulation and for exploring the therapeutic potential of CDK1 inhibition in cancer. Its high selectivity and well-characterized mechanism of action make it a suitable compound for preclinical studies. This technical guide provides a foundational understanding of RO-3306, offering detailed information and protocols to aid researchers in their investigations into novel cancer therapies targeting the cell cycle.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In-depth Technical Guide: CDKI-IN-1 (Compound SNX12)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDKI-IN-1, also identified as Compound SNX12, is a small molecule inhibitor of the Cyclin-Dependent Kinase (CDK) pathway. This guide provides a comprehensive overview of its biological activity, mechanism of action, and relevant experimental protocols, designed for professionals in biomedical research and drug development. The information presented herein is based on available patent literature, a primary source for initial data on this compound.

Core Biological Activity

This compound is classified as a Cyclin-Dependent Kinase Inhibitor (CDKI). The primary patent literature suggests its potential utility in the research of degenerative diseases of the central nervous system. The core function of this compound revolves around its ability to interfere with the activity of Cyclin-Dependent Kinases, which are key regulators of the cell cycle.

While specific quantitative data such as IC50 or Ki values for this compound are not publicly available in peer-reviewed literature, the foundational patent (US20090281129) indicates its activity as a CDKI pathway inhibitor. The patent describes a class of compounds, including SNX12, that are designed to inhibit the CDKI pathway.

Mechanism of Action

The proposed mechanism of action for this compound, as with other CDK inhibitors, is the inhibition of CDK activity, which in turn modulates cell cycle progression. CDKs are a family of protein kinases that, when activated by their cyclin partners, phosphorylate key substrate proteins to drive the cell through different phases of the cell cycle.

Based on the general mechanism of similar compounds, this compound likely acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK enzymes. This prevents the transfer of phosphate (B84403) from ATP to the CDK substrates, thereby halting the signaling cascade that promotes cell cycle progression. The patent specifically highlights the inhibition of the CDKI pathway, which can lead to cell cycle arrest. The specific CDK isoforms targeted by this compound are not explicitly detailed in the available public documents.

Signaling Pathway

The signaling pathway affected by this compound is the cell cycle regulation pathway, primarily controlled by Cyclin-Dependent Kinases. A simplified representation of this pathway and the point of inhibition by a generic CDK inhibitor is provided below.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing CDK inhibitors, the following protocols can be adapted.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against specific CDK/cyclin complexes.

Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1)

-

Kinase substrate (e.g., Histone H1 for CDK2, Rb protein for CDK4)

-

This compound (dissolved in DMSO)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the CDK/cyclin complex, the kinase substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of a given cell line.

Materials:

-

Human cell line of interest (e.g., a neuroblastoma cell line for CNS-related research)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a CDK inhibitor like this compound.

Conclusion

This compound (Compound SNX12) represents a research tool for investigating the roles of the CDKI pathway, particularly in the context of central nervous system degenerative diseases. While detailed public data on its specific activity and targets are limited, the foundational patent and the general understanding of CDK inhibitors provide a strong basis for its mechanism of action and for designing relevant experimental protocols. Further research is necessary to fully elucidate its quantitative inhibitory profile and its specific molecular targets within the CDK family.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed experimental validation. All laboratory work should be conducted in accordance with established safety and ethical guidelines.

Unraveling the Enigma of CDKI-IN-1: A Technical Guide to a Key Cyclin-Dependent Kinase Inhibitor

An In-Depth Exploration of the Discovery, Synthesis, and Biological Activity of a Potent Cell Cycle Modulator

For Researchers, Scientists, and Drug Development Professionals

The quest for targeted cancer therapeutics has led to the intensive investigation of key cellular processes, with the cell cycle being a primary focus. Cyclin-dependent kinases (CDKs) are pivotal regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. The discovery of small molecule inhibitors targeting these kinases has ushered in a new era of precision oncology. This technical guide provides a comprehensive overview of a significant, albeit enigmatically named, CDK inhibitor, herein referred to as CDKI-IN-1, based on available scientific literature. While the designation "this compound" does not correspond to a single, publicly recognized molecule, this guide will focus on a representative and well-characterized CDK inhibitor, Palbociclib (PD-0332991) , which embodies the principles of CDK inhibitor discovery and development. Palbociclib is a first-in-class, orally bioavailable, and highly selective inhibitor of CDK4 and CDK6.

Discovery and Rationale

The discovery of Palbociclib stemmed from a focused effort to identify selective inhibitors of CDK4 and CDK6, kinases that play a critical role in the G1-S phase transition of the cell cycle. The rationale was to reinstate the tumor-suppressive function of the Retinoblastoma (Rb) protein, which is often inactivated in cancer cells through hyperphosphorylation by CDK4/6-cyclin D complexes.

A high-throughput screening campaign of a chemical library was initiated to identify compounds that could inhibit the kinase activity of CDK4/cyclin D1. This was followed by a structure-guided drug design and lead optimization process to improve potency, selectivity, and pharmacokinetic properties. This effort ultimately led to the identification of Palbociclib, a pyridopyrimidine derivative.

Chemical Synthesis

The synthesis of Palbociclib involves a multi-step process. A key strategic element is the construction of the central 6-acetyl-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one core.

Generalized Synthetic Scheme:

A common synthetic route involves the condensation of a substituted aminopyridine with a pyrimidine (B1678525) precursor, followed by the formation of the pyridone ring. The final steps typically involve the introduction of the acetyl and cyclopentyl groups.

Experimental Protocol: Representative Synthesis of a Pyrido[2,3-d]pyrimidinone Core

-

Step 1: Condensation Reaction: 2-Amino-5-bromopyridine is reacted with a suitable pyrimidine derivative, such as 2,4-dichloro-5-methylpyrimidine, in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as isopropanol (B130326) at elevated temperatures.

-

Step 2: Cyclization: The resulting intermediate undergoes an intramolecular Heck reaction or a similar palladium-catalyzed cyclization to form the tricyclic pyrido[2,3-d]pyrimidinone core.

-

Step 3: Functionalization: The core structure is then further functionalized. For instance, the cyclopentyl group can be introduced via N-alkylation of the pyridone nitrogen using cyclopentyl bromide in the presence of a base like potassium carbonate. The acetyl group can be introduced through various acylation methods.

-

Step 4: Final Coupling: The final key step often involves a Suzuki or other cross-coupling reaction to introduce the desired substituent at the 6-position of the pyridopyrimidinone core.

Biological Activity and Mechanism of Action

Palbociclib is a potent and selective inhibitor of CDK4 and CDK6. Its mechanism of action is centered on the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein.

Signaling Pathway

An In-Depth Technical Guide to the CDKI-IN-1 In Vitro Kinase Assay

This technical guide provides a comprehensive overview of CDKI-IN-1, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative inhibitory data, and the experimental protocols necessary to evaluate its activity.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound is a small molecule inhibitor that primarily targets the CDK1/Cyclin B complex.[1] CDK1 is a master regulator of the cell cycle, and its activity is essential for the transition from the G2 phase to the M (mitosis) phase.[1][2][3] By inhibiting CDK1, this compound effectively prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase, a phenomenon known as G2/M arrest.[1]

Following this cell cycle arrest, this compound has been shown to induce programmed cell death (apoptosis).[1] This apoptotic response is primarily mediated through the intrinsic, p53-dependent pathway.[1] In cancer cells with functional p53, the G2/M arrest triggered by this compound activates the apoptotic cascade, ultimately leading to cell death.[1] This dual mechanism of inducing both cell cycle arrest and apoptosis contributes to its anti-tumor properties.[1]

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's efficacy. A lower IC50 value signifies greater potency.

| Assay Type | Target / Cell Line | Metric | Value | Description |

| In Vitro Kinase Assay | CDK1/Cyclin B | IC50 | 161.2 nM | Measures direct enzymatic inhibition.[1] |

| Cellular Assay | HCT-116 (Colon Cancer) | IC50 | 6.28 µM | Measures cell viability after 48 hours of treatment.[1] |

| Cellular Assay | WI-38 (Normal Lung Fibroblasts) | IC50 | 17.7 µM | Measures cell viability after 48 hours of treatment.[1] |

| Cellular Assay | NCI-60 Cancer Cell Lines | Mean Growth Inhibition | 48.5% | Measures growth inhibition at a 10 µM concentration for 48 hours.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: In Vitro CDK1/Cyclin B Kinase Assay

This assay is designed to directly measure the inhibitory activity of this compound against the purified CDK1/Cyclin B1 enzyme.[1] The principle involves quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide, which is inversely proportional to the inhibitory activity of the compound.[4]

Reagents and Materials:

-

Recombinant human CDK1/Cyclin B1 enzyme[1]

-

CDK substrate peptide (e.g., a peptide derived from Histone H1)[1]

-

Adenosine triphosphate (ATP)[1]

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)[1]

-

This compound (dissolved in DMSO)[1]

-

Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)[1]

-

96-well white microplates[1]

-

DMSO (for vehicle control)

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in the kinase assay buffer.

-

Reaction Setup: In a 96-well white microplate, add the diluted this compound or DMSO (as a vehicle control).

-

Enzyme/Substrate Addition: Add the recombinant CDK1/Cyclin B1 enzyme and the substrate peptide to each well.

-

Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Start the reaction by adding a solution of ATP to each well.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent like Kinase-Glo®. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Viability Assay

These assays are used to determine the effect of this compound on the growth and survival of both cancerous and normal cell lines.[1]

Reagents and Materials:

-

HCT-116 and WI-38 cell lines[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[5]

-

This compound (dissolved in DMSO)[1]

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)[1]

-

96-well clear or opaque microplates[1]

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][5]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (as a vehicle control).[1]

-

Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.[1]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures a marker of cell viability, such as ATP content (luminescence) or metabolic activity (colorimetric).

-

Data Acquisition: Read the plate using a microplate reader appropriate for the chosen reagent (luminometer or spectrophotometer).

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value by plotting a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cell Permeability and Uptake of Cyclin-Dependent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase (CDK) inhibitors are a class of targeted therapies that have revolutionized the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer. By interfering with the cell cycle, these small molecules can halt the proliferation of cancer cells. A critical aspect of their therapeutic efficacy is their ability to permeate cell membranes and reach their intracellular targets. This technical guide provides a comprehensive overview of the cell permeability and uptake of CDK inhibitors, with a focus on the well-characterized and FDA-approved drugs Palbociclib (B1678290), Ribociclib, and Abemaciclib as representative examples, due to the absence of specific public data for a compound named "CDKI-IN-1".

Core Concepts in Cell Permeability

The ability of a drug to cross the cell membrane is a key determinant of its bioavailability and clinical effectiveness. This process is influenced by the physicochemical properties of the compound and its interaction with cellular transport systems. Key parameters used to quantify cell permeability include the apparent permeability coefficient (Papp) and the efflux ratio.

Apparent Permeability Coefficient (Papp): This value represents the rate at which a compound crosses a cell monolayer and is a crucial predictor of in vivo absorption. A higher Papp value generally indicates better permeability.

Efflux Ratio: This ratio compares the rate of transport out of the cell (basolateral to apical) to the rate of transport into the cell (apical to basolateral). An efflux ratio significantly greater than 1 suggests that the compound is actively pumped out of the cell by efflux transporters, which can limit its intracellular concentration and efficacy.

Quantitative Data on CDK Inhibitor Permeability

The following tables summarize the available quantitative data on the cell permeability of Palbociclib, Ribociclib, and Abemaciclib. These values are typically determined using in vitro models such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayers.

| Compound | Cell Line | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Notes |

| Palbociclib | MDCK-mdr1 (BCRP) | Not explicitly stated | 11 | Palbociclib is a substrate of the efflux transporter BCRP.[1] |

| Ribociclib | Not specified | Moderate to high passive permeability | Not explicitly stated | Described as having favorable passive permeability. |

| Abemaciclib | MDCK-mdr1 (BCRP) | Not explicitly stated | 9 | Abemaciclib is a substrate of the efflux transporter BCRP.[1] |

Interaction with Efflux Transporters

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that actively pump substrates out of cells. Overexpression of these transporters is a common mechanism of drug resistance.

-

Palbociclib: In vitro transwell assays have demonstrated that palbociclib is a substrate of both P-gp and BCRP.[1]

-

Ribociclib: It is considered a weak substrate for P-gp.

-

Abemaciclib: Abemaciclib is also a substrate for BCRP.[1]

Understanding these interactions is crucial for predicting drug distribution, potential for drug-drug interactions, and mechanisms of resistance.

Experimental Protocols for Assessing Cell Permeability

The Caco-2 and MDCK permeability assays are the gold-standard in vitro methods for evaluating the intestinal absorption and potential for blood-brain barrier penetration of drug candidates.

Caco-2 Permeability Assay

The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Detailed Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for the formation of a confluent and differentiated monolayer with well-established tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A-to-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This represents absorption from the gut lumen into the bloodstream.

-

Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This indicates the extent of active efflux.

-

-

Sample Analysis: The concentration of the compound in the donor and receiver chambers at various time points is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculation of Papp and Efflux Ratio:

-

The Papp value is calculated from the rate of appearance of the compound in the receiver chamber, the initial concentration in the donor chamber, and the surface area of the membrane.

-

The efflux ratio is calculated by dividing the Papp (B-to-A) by the Papp (A-to-B).

-

MDCK Permeability Assay

Madin-Darby Canine Kidney (MDCK) cells are another epithelial cell line widely used for permeability screening. They form a tight monolayer more rapidly than Caco-2 cells. Wild-type MDCK cells have low levels of endogenous transporters, making them a good model for assessing passive permeability. Genetically engineered MDCK cells that overexpress specific human transporters (e.g., MDR1 for P-gp or BCRP) are invaluable for studying the role of these transporters in drug efflux.

Detailed Methodology:

The protocol for the MDCK permeability assay is similar to that of the Caco-2 assay, with the primary difference being the cell type and the shorter culture time required for monolayer formation (typically 4-7 days). When using transporter-overexpressing MDCK cells, the experiment is often performed in parallel with wild-type MDCK cells to specifically assess the contribution of the overexpressed transporter to the overall efflux.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Bidirectional Permeability Assay

Caption: Workflow for a bidirectional cell permeability assay.

Signaling Pathway: CDK4/6 Inhibition of Cell Cycle Progression

References

The Role of CDKI-IN-1 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (CDK1), a pivotal regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. CDKI-IN-1 is a potent and selective inhibitor of the CDK1/Cyclin B complex. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in inducing G2/M cell cycle arrest and promoting p53-dependent apoptosis. We present key quantitative data on its inhibitory activity and provide detailed experimental protocols for its characterization, aiming to equip researchers and drug development professionals with the necessary information to explore its therapeutic potential.

Introduction

The eukaryotic cell cycle is a tightly controlled series of events culminating in cell division. This process is driven by the sequential activation and inactivation of cyclin-dependent kinases (CDKs), which in turn are regulated by their association with cyclins and the presence of CDK inhibitors (CDKIs)[1][2]. CDK1, in complex with Cyclin B, is the master regulator of the G2/M transition, and its inhibition presents a promising strategy for anti-cancer therapy by preventing cancer cell proliferation[2].

This compound has emerged as a specific small molecule inhibitor of the CDK1/Cyclin B complex. Its primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase, a direct consequence of inhibiting CDK1's kinase activity[3]. This inhibition prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase. Subsequently, in p53-competent cancer cells, this G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[3].

Quantitative Data

The inhibitory potency and cellular effects of this compound have been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| CDK1/Cyclin B | Kinase Assay | 161.2 nM | [3] |

| CDK1/Cyc B | Kinase Assay | 97 nM | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Cell Type | Assay Type | IC50 Value | Selectivity Index | Reference |

| HCT-116 | Colon Cancer | Cell Viability Assay | 5.33 ± 0.69 µM | 4.07 | [4] |

| WI-38 | Normal Lung Fibroblast | Cell Viability Assay | 21.69 ± 1.04 µM | [4] |

The selectivity index is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-proliferative effects through a dual mechanism: induction of cell cycle arrest and subsequent apoptosis.

G2/M Cell Cycle Arrest

The primary molecular target of this compound is the CDK1/Cyclin B complex. By inhibiting the kinase activity of this complex, this compound prevents the phosphorylation of numerous downstream substrates that are essential for entry into mitosis. This leads to a halt in cell cycle progression at the G2/M checkpoint.

p53-Dependent Apoptosis

Following G2/M arrest, this compound induces apoptosis, primarily through the intrinsic, p53-dependent pathway[3]. Inhibition of CDK1 can lead to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in the cleavage of substrates like PARP and ultimately, cell death.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro CDK1/Cyclin B Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of the purified CDK1/Cyclin B1 enzyme complex.

Materials:

-

Recombinant human CDK1/Cyclin B1 enzyme

-

CDK substrate peptide (e.g., Histone H1-derived peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT)[5]

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well white microplates

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a microplate, add the CDK1/Cyclin B1 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 10-20 minutes at room temperature to allow for inhibitor binding[3].

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for 60 minutes at 30°C[3].

-

Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol[6]. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer and normal cell lines.

Materials:

-

HCT-116 and WI-38 cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or WST-1)

-

96-well clear or opaque microplates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 hours)[3].

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance), which is proportional to the number of viable cells.

-

Calculate the percent viability for each concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle for a specified time (e.g., 24-48 hours)[3].

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C[3].

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature[3].

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI[7].

-

Gently vortex and incubate for 15 minutes at room temperature in the dark[7].

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the stained cells by flow cytometry as soon as possible. The results will allow for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Lyse treated and control cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities to determine relative protein levels.

Conclusion

This compound is a potent inhibitor of the CDK1/Cyclin B complex that effectively induces G2/M cell cycle arrest and p53-dependent apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other selective CDK1 inhibitors. Further studies to establish a broader selectivity profile and in vivo efficacy are warranted to fully elucidate the clinical promise of this compound.

References

- 1. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK1/Cyc B-IN-1 | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Cyclin-Dependent Kinase Inhibitors in Neurodegenerative Disease Models

Disclaimer: The specific compound "CDKI-IN-1" is not found in the currently available scientific literature. This guide therefore provides a comprehensive overview of the role and analysis of well-characterized Cyclin-Dependent Kinase (CDK) inhibitors in the context of neurodegenerative disease models, a field of significant therapeutic interest.

Introduction

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle.[1][2] While their primary role is to drive cell proliferation, mounting evidence points to their aberrant reactivation in post-mitotic neurons as a key event in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[1][3][4][5] This re-entry into the cell cycle is a fatal endeavor for terminally differentiated neurons, leading to synaptic dysfunction, apoptosis, and contributing to the progressive neuronal loss that characterizes these conditions.[1]

Consequently, the inhibition of specific CDKs has emerged as a promising therapeutic strategy.[1][2] This guide provides a technical overview for researchers, scientists, and drug development professionals on the mechanism, quantitative evaluation, and experimental protocols for assessing CDK inhibitors (CDKi) in relevant neurodegenerative disease models. The focus is on key CDKs implicated in neurodegeneration, such as CDK5, whose dysregulation is linked to tau hyperphosphorylation, and cell cycle-associated CDKs like CDK1, CDK2, and CDK4/6.[2][3][4]

Data Presentation: Efficacy of CDK Inhibitors

The following tables summarize the quantitative data for several representative CDK inhibitors that have been evaluated in enzymatic assays or neurodegenerative disease models.

Table 1: In Vitro Inhibitory Activity (IC50) of Select CDK Inhibitors

| Compound | Target CDK(s) | IC50 (nM) | Assay Type | Reference |

| Flavopiridol (Alvocidib) | CDK1, CDK2, CDK4, CDK9 | 20-100 | Cell-free kinase assay | [6][7] |

| GSK-3β | 280 | Cell-free kinase assay | [6] | |

| CDK7 | 875 | Cell-free kinase assay | [6] | |

| Roscovitine (Seliciclib) | CDK2, CDK5, CDK1 | µM range | Kinase assay | [8] |

| LEE011 (Ribociclib) | CDK4/6 | 307 ± 68 (mean) | Neuroblastoma cell viability | [9] |

| Abemaciclib | CDK4/6 | Not specified | FDA-approved for breast cancer | [10] |

| Dinaciclib (B612106) | CDK2, CDK9 | Not specified | Potent anti-proliferative effects in neuroblastoma cell lines | [11] |

Table 2: Effects of CDK Inhibitors in Neurodegenerative Disease Models

| Compound | Disease Model | Model Type | Dosage/Concentration | Key Findings | Reference |

| Roscovitine | Huntington's Disease | Immortalized striatal cells (SThdh Q111/Q111) | Dose-dependent | Significantly reduced mHTT-induced cell death. | [12] |

| Huntington's Disease | Primary neuronal HD cell model | Not specified | Reduced neuronal death in cells expressing mutant huntingtin. | [12] | |

| Parkinson's Disease | Rodent model (6-OHDA lesion) | 20 mg/kg | Reduced microglial recruitment around grafts. | [13] | |

| Abemaciclib | Alzheimer's Disease | 5xFAD mouse model | Not specified | Improved spatial and recognition memory; reduced Aβ accumulation and tau phosphorylation. | [10] |

| Alzheimer's Disease | PS19 (tauopathy) mouse model | Not specified | Suppressed tau phosphorylation. | [10] | |

| CDK4 Inhibitors (Commercial & Synthetic) | Alzheimer's Disease | Neuronally differentiated PC12 cells | Not specified | Protected against NGF deprivation and oligomeric Aβ-induced death. | [14] |

| Cdk5-derived peptide (Cdk5i) | Tauopathy | Tau P301S mouse model | Not specified | Attenuated neuronal loss and memory impairment. | [15] |

| Tauopathy | Cultured neurons expressing human Tau P301L | Not specified | Reduced pathological tau phosphorylation. | [15] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of CDK inhibitors.

Caption: Aberrant CDK signaling in neurodegeneration.

Caption: Workflow for evaluating CDK inhibitors.

Caption: Logic of CDK inhibition for neuroprotection.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are generalized protocols for key experiments in the evaluation of CDK inhibitors for neurodegenerative diseases.

In Vitro Neuroprotection Assay using Neuronal Cell Lines

This protocol assesses the ability of a CDK inhibitor to protect neuronal cells from a toxic insult relevant to neurodegeneration.

-

Cell Culture:

-

Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

-

Maintenance: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Differentiation (for PC12): To induce a neuronal phenotype, plate PC12 cells on collagen-coated plates and treat with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days.[14]

-

-

Experimental Procedure:

-

Plating: Seed differentiated or undifferentiated cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with a low-serum medium containing various concentrations of the CDK inhibitor or vehicle (e.g., DMSO). Incubate for 1-2 hours.

-

Toxic Insult: Add the neurotoxic agent. Examples include:

-

Incubation: Incubate the cells for 24-48 hours.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

-

In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol evaluates the therapeutic potential of a CDK inhibitor in a living animal model exhibiting AD-like pathology.

-

Animal Model:

-

Strain: 5xFAD transgenic mice, which overexpress human APP and PSEN1 with five familial AD mutations, are a common choice due to their rapid development of amyloid plaques and cognitive deficits.[10]

-

Housing: House animals under standard conditions (12-hour light/dark cycle, ad libitum access to food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

-

-

Experimental Procedure:

-

Animal Groups: Randomly assign mice (e.g., at 3-4 months of age) to a vehicle control group and one or more CDK inhibitor treatment groups (n=10-15 mice per group).

-

Drug Administration: Administer the compound via a clinically relevant route. For example, Abemaciclib can be administered by oral gavage daily for a period of 2-3 months.[10]

-

Behavioral Analysis (Morris Water Maze):

-

After the treatment period, assess spatial learning and memory.

-

Acquisition Phase: For 5 consecutive days, train mice to find a hidden platform in a circular pool of opaque water, with four trials per day. Record the escape latency (time to find the platform).

-

Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

-

Tissue Collection and Analysis:

-

Following behavioral tests, euthanize the mice and perfuse them with saline.

-

Harvest the brains. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry (IHC), and the other can be snap-frozen for biochemical analysis (e.g., Western blot, ELISA).

-

IHC: Stain brain sections with antibodies against Aβ (e.g., 6E10) and phosphorylated Tau (e.g., AT8) to quantify plaque and tangle pathology.

-

Western Blot: Analyze brain homogenates for levels of key proteins such as phosphorylated Rb, CDK5, p25, and synaptic markers (e.g., synaptophysin, PSD-95).

-

-

Conclusion

The targeting of Cyclin-Dependent Kinases represents a compelling strategy for the development of novel therapeutics for neurodegenerative diseases. The aberrant re-activation of cell cycle machinery in post-mitotic neurons provides a clear rationale for the use of CDK inhibitors. Preclinical data for compounds like Roscovitine and Abemaciclib have shown promise in various models by reducing key pathological hallmarks and improving cognitive function.[10][12]

However, significant challenges remain. The key will be to develop inhibitors with high selectivity for specific CDKs (e.g., CDK5/p25 over CDK5/p35) to minimize off-target effects, as many CDKs play vital roles in other physiological processes.[16] Furthermore, ensuring adequate blood-brain barrier penetration is critical for CNS targets. The protocols and data presented in this guide offer a foundational framework for the continued investigation and preclinical validation of CDK inhibitors, with the ultimate goal of translating these promising findings into effective treatments for patients suffering from devastating neurodegenerative conditions.

References

- 1. Pharmacological relevance of CDK inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavopiridol: an antitumor drug with potential application in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of CDK4/6 regulates AD pathology, neuroinflammation and cognitive function through DYRK1A/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple CDK inhibitor dinaciclib suppresses neuroblastoma growth via inhibiting CDK2 and CDK9 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Roscovitine, an experimental CDK5 inhibitor, causes delayed suppression of microglial, but not astroglial recruitment around intracerebral dopaminergic grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of Cyclin Dependent Kinase 4 Inhibitors as Potent Neuroprotective Agents against Insults Relevant to Alzheimer’s Disease | PLOS One [journals.plos.org]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

CDKI-IN-1: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDKI-IN-1, also identified as Compound SNX12, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) with potential therapeutic applications in the field of neurodegenerative diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration and potential clinical translation of this compound.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. While the aberrant activity of CDKs is a well-established hallmark of cancer, emerging evidence suggests that the inappropriate re-activation of cell cycle machinery in post-mitotic neurons contributes to the pathophysiology of various neurodegenerative disorders. This has led to the exploration of CDK inhibitors as a potential therapeutic strategy for diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

This compound is a novel CDK inhibitor that has been investigated for its potential in treating degenerative diseases of the central nervous system[1]. This technical guide synthesizes the currently available information on this compound to facilitate further research and development.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets cyclin-dependent kinases. By binding to the ATP-binding pocket of CDKs, it prevents the phosphorylation of their downstream substrates, thereby interfering with cell cycle progression. The primary proposed mechanism for its therapeutic potential in neurodegenerative diseases is the inhibition of aberrant cell cycle re-entry in terminally differentiated neurons, a process linked to neuronal apoptosis.

While the specific CDK selectivity profile of this compound is not extensively published, available data points towards a notable activity against the CDK1/Cyclin B complex. Inhibition of this complex is known to induce cell cycle arrest at the G2/M phase.

Quantitative Data

The publicly available quantitative data for this compound is currently limited. The following table summarizes the known inhibitory activities.

| Target/Assay | IC50/Activity | Cell Line/System | Reference |

| CDK1/Cyclin B | 97 nM | In vitro kinase assay | [2] |

| HCT-116 | 5.33 ± 0.69 µM | Cell viability assay | [2] |

| WI-38 | 21.69 ± 1.04 µM | Cell viability assay | [2] |

Signaling Pathways

The primary signaling pathway modulated by this compound is the cell cycle regulation pathway. By inhibiting CDKs, particularly CDK1, this compound disrupts the normal progression of the cell cycle. In the context of neurodegeneration, this inhibition is thought to counteract the pathological re-activation of the cell cycle in post-mitotic neurons, thereby preventing neuronal cell death.

References

Preclinical Research Findings on Cyclin-Dependent Kinase Inhibitors: A Technical Guide on Dinaciclib

Disclaimer: Preclinical research on a specific molecule designated "CDKI-IN-1" is not available in the public domain. This technical guide provides a comprehensive overview of the preclinical findings for Dinaciclib (B612106) (SCH 727965) , a well-characterized, potent cyclin-dependent kinase (CDK) inhibitor, as a representative example for researchers, scientists, and drug development professionals.

Dinaciclib is a small-molecule inhibitor of multiple CDKs and has been evaluated in numerous preclinical and clinical studies for various malignancies.[1][2] It serves as an excellent case study to understand the preclinical development of this class of targeted therapies.

Mechanism of Action

Dinaciclib is a potent inhibitor of several cyclin-dependent kinases, which are crucial for cell cycle progression and transcription.[3] By targeting these kinases, Dinaciclib disrupts two fundamental processes in cancer cells: cell division and the expression of key survival proteins.[3][4] This dual mechanism of action contributes to its potent anti-tumor activity.[5]

The primary molecular targets of Dinaciclib are CDK1, CDK2, CDK5, and CDK9.[6][7] Inhibition of these kinases leads to:

-

Cell Cycle Arrest: By inhibiting CDK1 and CDK2, Dinaciclib blocks the transition of cells from the G1 to S phase and from the G2 to M phase of the cell cycle, thereby halting cell proliferation.[3][8][9]

-

Transcriptional Inhibition: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the phosphorylation of RNA polymerase II.[10][11] This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, which are critical for cancer cell survival.[10][12]

-

Induction of Apoptosis: The combination of cell cycle arrest and transcriptional suppression of survival factors ultimately leads to programmed cell death (apoptosis) in cancer cells.[8][13]

In Vitro Efficacy

Dinaciclib demonstrates potent inhibitory activity against a panel of cyclin-dependent kinases in cell-free assays.

| Kinase Target | IC50 (nM) |

| CDK1 | 3[6] |

| CDK2 | 1[6] |

| CDK4 | 60-100[2] |

| CDK5 | 1[6] |

| CDK6 | 60-100[2] |

| CDK7 | 60-100[2] |

| CDK9 | 4[6] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Dinaciclib has shown broad anti-proliferative activity across a wide range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| A2780 | Ovarian Cancer | 4[6] |

| HepG2 | Liver Cancer | ~5[14] |

| SKOV-3 | Ovarian Cancer | 15[5] |

| Multiple Pediatric Cancer Cell Lines | Various | Median: 7.5 (Range: 3.4 - 11.2)[15] |

| Multiple Thyroid Cancer Cell Lines | Thyroid Cancer | ≤ 16.0[9] |

In Vivo Efficacy

The anti-tumor activity of Dinaciclib has been demonstrated in various preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| A2780 | Ovarian Cancer | 8-48 mg/kg, i.p., daily for 10 days | 70-96% tumor growth inhibition[6] |

| Pancreatic Cancer PDX | Pancreatic Cancer | 20 mg/kg, i.p., 3x/week (in combination with MK-2206) | Dramatic blockage of tumor growth and metastasis[16] |

| T-ALL Xenograft | T-cell Acute Lymphoblastic Leukemia | Not specified | Extended survival of mice[13] |

| MLL-rearranged AML | Acute Myeloid Leukemia | Not specified | Potent antitumor responses and significantly prolonged survival[17] |

| Anaplastic Thyroid Cancer | Thyroid Cancer | 40 mg/kg, i.p., daily | Retarded tumor growth[9] |

| Triple Negative Breast Cancer PDX | Breast Cancer | Not specified | Inhibition of tumor growth[11] |

| Clear Cell Renal Cell Carcinoma PDX | Kidney Cancer | Not specified | Efficiently inhibited primary tumor growth[18] |

i.p.: Intraperitoneal injection; PDX: Patient-Derived Xenograft.

Pharmacokinetics

Pharmacokinetic studies in a phase 1 clinical trial with a 2-hour intravenous infusion revealed that Dinaciclib is rapidly distributed and has a short plasma half-life.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1 - 2 hours[19] |

| Plasma Half-life (t1/2) | 1.4 - 3.3 hours[19] |

Toxicology

Preclinical and early clinical studies have identified the dose-limiting toxicities of Dinaciclib.

| Toxicity | Observation |

| Hematologic | Pancytopenia, neutropenic fever[19] |

| Hepatic | Elevated transaminases[19] |

| Metabolic | Hyperuricemia[19] |

| Cardiovascular | Hypotension[19] |

In preclinical mouse models, a maximum tolerated dose of 60 mg/kg was established for once-daily administration for 7 days, with the dose-limiting toxicity being 20% weight loss.[2]

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of Dinaciclib against specific CDK enzymes.

Methodology:

-

Recombinant cyclin/CDK holoenzymes are purified.[7]

-

The enzyme complexes are diluted in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mM sodium orthovanadate).[7]

-

The enzyme, a biotinylated peptide substrate (e.g., derived from histone H1), and various concentrations of Dinaciclib are mixed.[7]

-

The kinase reaction is initiated by the addition of ATP, including a radiolabeled ATP (e.g., 33P-ATP).[7]

-

The reaction is incubated for 1 hour at room temperature and then stopped.[7]

-

The phosphorylated substrate is captured, and the radioactivity is measured to determine the extent of kinase inhibition.[7]

-

IC50 values are calculated from dose-response curves.[7]

Objective: To assess the anti-proliferative effect of Dinaciclib on cancer cell lines.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of Dinaciclib or vehicle control for a specified period (e.g., 48 or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Objective: To determine the effect of Dinaciclib on cell cycle distribution.

Methodology:

-

Cells are treated with Dinaciclib or vehicle control for a specified time (e.g., 24 hours).[11]

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified based on their DNA content.

Objective: To examine the effect of Dinaciclib on the expression and phosphorylation of key proteins in relevant signaling pathways.

Methodology:

-

Cells are treated with Dinaciclib or vehicle control.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., p-Rb, Mcl-1, cleaved PARP, CDK1, Cyclin B1).[8][11]

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Objective: To evaluate the anti-tumor efficacy of Dinaciclib in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments.[8][16]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Dinaciclib is administered according to a specific dosing regimen (e.g., 40 mg/kg, i.p., twice weekly for 2 weeks).[15]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised for further analysis (e.g., western blot, immunohistochemistry).

-

Efficacy is determined by comparing tumor growth inhibition or survival in the treatment group versus the control group.

Signaling Pathways and Experimental Workflows

Caption: Dinaciclib's dual mechanism of action on cell cycle and transcription.

Caption: Workflow for a typical in vivo xenograft study with Dinaciclib.

References

- 1. Dinaciclib - Wikipedia [en.wikipedia.org]

- 2. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined Inhibition of Cyclin-Dependent Kinases (Dinaciclib) and AKT (MK-2206) Blocks Pancreatic Tumor Growth and Metastases in Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]